7-Methyl-1,4-oxazepane

Physicochemical profiling Protonation state ADME optimization

7-Methyl-1,4-oxazepane (CAS 1273567-65-9) is a saturated seven-membered N,O-heterocycle (homomorpholine) bearing a methyl substituent at the 7-position, with molecular formula C₆H₁₃NO and molecular weight 115.17 g/mol. It belongs to the 1,4-oxazepane class—scaffolds that occupy a privileged position at the interface of diazepane, morpholine, and azepane chemical space yet remain strikingly scarce in screening libraries.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 1273567-65-9
Cat. No. B1429136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-1,4-oxazepane
CAS1273567-65-9
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCC1CCNCCO1
InChIInChI=1S/C6H13NO/c1-6-2-3-7-4-5-8-6/h6-7H,2-5H2,1H3
InChIKeyOHRBILWMOMYHED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-1,4-oxazepane (CAS 1273567-65-9): A Scarce Seven-Membered Heterocyclic Building Block for Drug Discovery Procurement


7-Methyl-1,4-oxazepane (CAS 1273567-65-9) is a saturated seven-membered N,O-heterocycle (homomorpholine) bearing a methyl substituent at the 7-position, with molecular formula C₆H₁₃NO and molecular weight 115.17 g/mol [1]. It belongs to the 1,4-oxazepane class—scaffolds that occupy a privileged position at the interface of diazepane, morpholine, and azepane chemical space yet remain strikingly scarce in screening libraries [2]. The free base is typically supplied at 95% purity, with the hydrochloride salt (CAS 2138175-27-4, MW 151.63 g/mol) also commercially available for applications requiring enhanced aqueous solubility [1]. Its synthetic versatility and conformational properties make it a valuable intermediate for constructing bioactive compounds, particularly CNS agents and antifungal candidates [2][3].

1 Scarce 7-membered N,O-heterocycle for underexplored chemical space exploration
2 7-Methyl regiochemistry directs derivatization toward N4 center
3 Predicted pKa >1.6 log units higher than morpholine, altering protonation state context
4 Enantiopure (R)-7-Me accessible via validated Garner aldehyde route for chiral control

Why Morpholine or Unsubstituted 1,4-Oxazepane Cannot Substitute for 7-Methyl-1,4-oxazepane in Synthesis and Screening


The seven-membered 1,4-oxazepane ring is not a trivial homolog of six-membered morpholine: the predicted pKa of 1,4-oxazepane (10.01±0.20) is over 1.6 log units higher than that of morpholine (pKa ~8.36), fundamentally altering protonation state at physiological pH and thus hydrogen-bonding capacity, solubility, and target engagement . The 7-methyl substituent further modulates both steric and electronic properties relative to the unsubstituted parent scaffold and regioisomeric 2-methyl analogs, which exhibit distinct predicted pKa values (e.g., 2-methyl-1,4-oxazepane pKa 10.04±0.40) and physical properties . The 1,4-oxazepane scaffold itself is severely underrepresented in compound libraries—constituting approximately 0.1% of the ZINC database—meaning that substitution with more common six-membered rings forfeits access to a genuinely underexplored region of chemical space [1]. Critically, the chiral 7-methyl substitution pattern has been explicitly utilized in drug discovery campaigns (e.g., peripheral-selective noradrenaline reuptake inhibitors and antifungal sordaricin analogs), where the stereochemistry and substitution regiochemistry directly govern biological selectivity and potency [2][3].

Target: 7-Me-1,4-Oxazepane
7-membered ring, pKa 10.0, methyl adjacent to ether oxygen directing N4 reactivity.
Substitute: Morpholine
6-membered ring, pKa 8.4, predicted conformational and protonation mismatch may alter target engagement.
Target: 7-Me-1,4-Oxazepane
Methyl group sterically shields C7, directing functionalization to nitrogen.
Substitute: 2-Me-1,4-Oxazepane
Methyl adjacent to nitrogen alters N-basicity and may block N-alkylation reactivity.
Target: Enantiopure (R)-7-Me
Defined stereochemistry for CNS and antifungal target selectivity contexts.
Substitute: Racemic 7-Me
Lack of stereochemical definition may compromise biological model interpretation.

Quantitative Differentiation Evidence for 7-Methyl-1,4-oxazepane Relative to Closest Analogs


Basicity (pKa) Advantage: 1,4-Oxazepane is >1.6 Log Units More Basic than Morpholine

The 1,4-oxazepane scaffold exhibits a predicted pKa of 10.01±0.20, which is substantially higher than the experimentally determined pKa of morpholine (~8.36) . This >1.6 log unit difference means that at physiological pH 7.4, 1,4-oxazepane is >99% protonated whereas morpholine is only ~90% protonated. The 7-methyl substitution does not significantly alter this basicity: the regioisomeric 2-methyl-1,4-oxazepane shows a comparable predicted pKa of 10.04±0.40, indicating that the enhanced basicity is a class-level property of the seven-membered oxazepane ring rather than being uniquely conferred by the 7-methyl group . However, the 7-methyl substituent provides differentiated steric and conformational properties compared to the unsubstituted or 2-methyl variants.

Basicity (pKa) Context
Reported
>1.6 log units higher
Fundamental protonation state differentiation from morpholine
Predicted pKa 10.01 vs morpholine ~8.36
Physicochemical profiling Protonation state ADME optimization

Scaffold Scarcity: 1,4-Oxazepanes Constitute Only ~0.1% of Screening Library Compounds

Seven-membered heterocycles like 1,4-oxazepanes are explicitly described as 'strikingly scarce in compound libraries, despite their privileged position at the interface of diazepane, morpholine, and azepane scaffolds' [1]. Quantitative analysis of the ZINC database confirms that 1,4-oxazepane entries represent approximately 0.1% of total entries, compared to morpholine-containing compounds which are orders of magnitude more abundant [2]. This scarcity has been attributed to the historical lack of reliable, scalable synthetic routes—a gap that recent methodology advances (including those accommodating methyl-substituted precursors) have begun to address [1][3]. The 7-methyl substitution pattern is further underrepresented relative to unsubstituted oxazepanes, as specific substitution introduces additional synthetic complexity.

Scaffold Scarcity
Class-level
~0.1% of ZINC entries
Significantly underexplored chemical space context
~1000-fold lower representation than morpholine
Chemical library diversity Novel chemical space Scaffold hopping

Chiral Synthesis Capability: (R)-7-Methyl-1,4-oxazepane Accessible from Garner Aldehyde via Das–Srivastava–Panda Method

Das, Srivastava, and Panda (2010) reported a highly efficient and convenient method for synthesizing substituted chiral 1,4-oxazepanes, including (R)-7-methyl-1,4-oxazepane, from enantiopure Garner aldehyde through reductive amination with amino ester hydrochlorides followed by intramolecular cyclization [1]. This method provides access to the enantiopure (R)-configured 7-methyl derivative, which is critical for applications requiring defined stereochemistry. In contrast, the unsubstituted 1,4-oxazepane and the racemic 7-methyl variant lack this stereochemical definition. The method has been cited 25 times and represents one of the few established routes to chiral non-racemic 1,4-oxazepane building blocks [1].

Chiral Synthesis Capability
Reported
(R)-7-Me from Garner aldehyde
Stereochemical control route supports enantiopure building block supply
Das–Srivastava–Panda method; >95% ee
Asymmetric synthesis Chiral building blocks Enantiopure intermediates

Regiochemical Differentiation: 7-Methyl vs. 2-Methyl Substitution Affects Physical Properties and Derivatization Vector

The position of the methyl substituent on the 1,4-oxazepane ring directly affects physicochemical properties. The 2-methyl-1,4-oxazepane regioisomer shows a predicted boiling point of 163.5±23.0 °C and density of 0.877±0.06 g/cm³ , whereas 7-methyl-1,4-oxazepane (free base, MW 115.17 g/mol, density not reported) and the parent unsubstituted 1,4-oxazepane (density 0.909±0.06 g/cm³) exhibit different physical profiles [1]. Critically, the 7-position methyl substitution places the methyl group adjacent to the ether oxygen, which electronically influences the oxygen's lone pair availability and sterically shields the C7 position, directing derivatization toward the nitrogen (N4) or alternative ring positions. This contrasts with 2-methyl substitution, where the methyl group is adjacent to the nitrogen, altering nitrogen basicity and N-alkylation reactivity [1].

Regiochemical Differentiation
Context-dependent
7-Me (adjacent O) vs 2-Me (adjacent N)
Substitution position directs N vs O reactivity vector
Divergent physical properties and derivatization outcomes
Regiochemistry Structure-property relationships Derivatization strategy

Glycosidase Inhibitor Selectivity: Morpholines Outperform Oxazepanes, Guiding Target-Specific Scaffold Selection

In a direct comparative study by Burland, Osborn, and Turkson (2011), libraries of functionalized morpholines and oxazepanes were prepared via reductive amination and evaluated against a broad panel of glycosidase enzymes [1]. N-Alkyl morpholines demonstrated superior inhibition profiles: derivatives (15a)–(15d) acted as non-competitive inhibitors of β-D-galactosidase (Bovine kidney) with IC₅₀ values of 55.1–88.6 μM [1]. In contrast, N-substituted oxazepanes showed only modest inhibition against this enzyme [1]. This data provides a critical differentiation guide: for glycosidase targets, morpholine scaffolds are preferred; however, for targets where morpholine-based inhibitors show poor selectivity or off-target effects, the oxazepane scaffold offers a structurally distinct alternative with differentiated binding properties arising from its larger ring size and altered conformational landscape .

Glycosidase Inhibition
Head-to-head
Morpholine IC50 55–88 μM vs Oxazepane modest
Orthogonal scaffold selection context for enzyme targets
β-D-galactosidase (Bovine kidney) assay context
Glycosidase inhibition Scaffold selectivity Enzyme inhibitor design

Derivative Biological Validation: 6-Methoxy-7-methyl-1,4-oxazepane Sordaricin Analog Demonstrates Potent Antifungal Activity (MIC 0.25 μg/mL)

Kaneko et al. (2002) synthesized sordaricin analogs in which the natural sugar moiety was replaced with a 6-methoxy-7-methyl-1,4-oxazepane ring [1]. The N-(2-methylpropenyl) derivative 12p exhibited potent in vitro antifungal activity with an MIC of 0.25 μg/mL against Candida albicans SANK51486, and critically maintained this activity even in the presence of 20% horse serum—a stringent test condition that mimics in vivo protein binding [1][2]. This validates the 7-methyl-1,4-oxazepane scaffold as a competent sugar mimetic in bioactive molecules. The 7-methyl substitution in this context is essential: it provides the necessary steric and electronic mimicry of the natural sugar's methyl-bearing carbon, and replacement with unsubstituted oxazepane or morpholine would compromise this molecular recognition [1].

Antifungal Bioactivity
Reported
MIC 0.25 μg/mL
Supports EF-2 targeting sugar mimetic screening context
C. albicans in 20% horse serum; sordaricin analog 12p
Antifungal drug discovery Elongation factor 2 inhibition Sordaricin analogs

Optimal Procurement and Application Scenarios for 7-Methyl-1,4-oxazepane Based on Quantitative Differentiation Evidence


Scaffold-Hopping Medicinal Chemistry Programs Targeting Underexplored Chemical Space

When a medicinal chemistry program has exhausted morpholine or piperidine-based lead series and requires structurally distinct, patentable chemical matter, 7-methyl-1,4-oxazepane provides a scaffold that is >1000-fold less represented in screening libraries [1]. Its >1.6 log unit higher basicity versus morpholine (pKa 10.0 vs 8.4) fundamentally alters the protonation-dependent pharmacology, enabling differential target engagement, solubility, and permeability profiles [2]. The validated chiral synthesis route from Garner aldehyde ensures that enantiopure material is accessible for programs requiring stereochemical definition [3].

Antifungal Lead Optimization Leveraging the Oxazepane Sugar Mimetic Motif

For antifungal drug discovery targeting elongation factor 2 (EF-2), the 6-methoxy-7-methyl-1,4-oxazepane scaffold has demonstrated potent, serum-stable activity (MIC 0.25 μg/mL against C. albicans in 20% serum) as a sugar surrogate in sordaricin analogs [4]. 7-Methyl-1,4-oxazepane serves as the key synthetic entry point for constructing this validated pharmacophore. Procurement of the 7-methyl building block enables rapid derivatization at N4 to explore N-substituent SAR, which was shown to critically influence antifungal potency [4].

CNS Drug Discovery Requiring Peripheral Selectivity via 7-Substituted Oxazepane Scaffolds

The 6,7-trans-disubstituted-1,4-oxazepane scaffold has been validated as a core motif in peripheral-selective noradrenaline reuptake inhibitors (NRIs) for stress urinary incontinence, where the 7-aryl substitution combined with appropriate 6-substitution achieves high NET selectivity over SERT and DAT with effectively no brain penetration [5]. While 7-methyl-1,4-oxazepane itself is not the final active pharmaceutical ingredient, it serves as the key starting material for constructing 7-substituted oxazepane derivatives through further functionalization at the 7-position or via nitrogen derivatization, enabling exploration of this therapeutically validated scaffold class [5].

Physicochemical Property Optimization via Ring-Size Homologation from Morpholine

In lead optimization campaigns where morpholine-containing compounds exhibit suboptimal properties (e.g., excessive CNS penetration, inadequate basicity for lysosomal targeting, or poor conformational complementarity to target binding pockets), 7-methyl-1,4-oxazepane offers a one-carbon ring expansion that predictably increases basicity by >1.6 pKa units while introducing 'twist-chair' conformational flexibility absent in the more rigid morpholine chair conformation [2]. This ring homologation strategy is supported by the growing recognition that 1,4-oxazepanes occupy a privileged yet underexplored position at the interface of multiple saturated heterocycle classes [1].

Application
Selection Property
Validation Focus
Scaffold-Hopping Chemistry
Underexplored 7-membered ring system vs morpholine/piperidine
Physicochemical profiling (pKa, logP/D) and IP novelty
Antifungal Lead Optimization
Sugar mimetic competence for EF-2 target engagement
MIC determination and serum stability screening
CNS Peripheral Selectivity
7-Aryl/7-methyl pattern modulating NET selectivity and brain penetration
Transporter selectivity profiling and CNS exposure assessment
Physicochemical Property Optimization
Ring-size homologation from 6- to 7-membered ring
pKa shift, conformational analysis, and solubility assessment
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